

Technical Guide: 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride
Cat. No.:	B158790

[Get Quote](#)

CAS Number: 1682-10-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride**, a key reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and primary reactions, and its applications in drug discovery.

Chemical and Physical Properties

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a colorless to light yellow liquid. Its strategic combination of a reactive sulfonyl chloride group with a fluorine and a trifluoromethyl group on the benzene ring makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.^[1] The electron-withdrawing nature of the trifluoromethyl group significantly activates the sulfonyl chloride moiety toward nucleophilic attack.^[1]

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	1682-10-6
Molecular Formula	C ₇ H ₃ ClF ₄ O ₂ S
Molecular Weight	262.61 g/mol
Appearance	Colorless to light yellow/orange clear liquid
Purity	>98.0% (GC)
Boiling Point	276.8 ± 40.0 °C at 760 mmHg
Density	1.6 ± 0.1 g/cm ³
Flash Point	121.2 ± 27.3 °C
Refractive Index	1.468

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

The synthesis of **4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride** can be achieved through a multi-step process starting from chlorobenzotrifluoride. This process involves nitration, reduction, diazotization, and finally, sulfonation.[\[2\]](#)

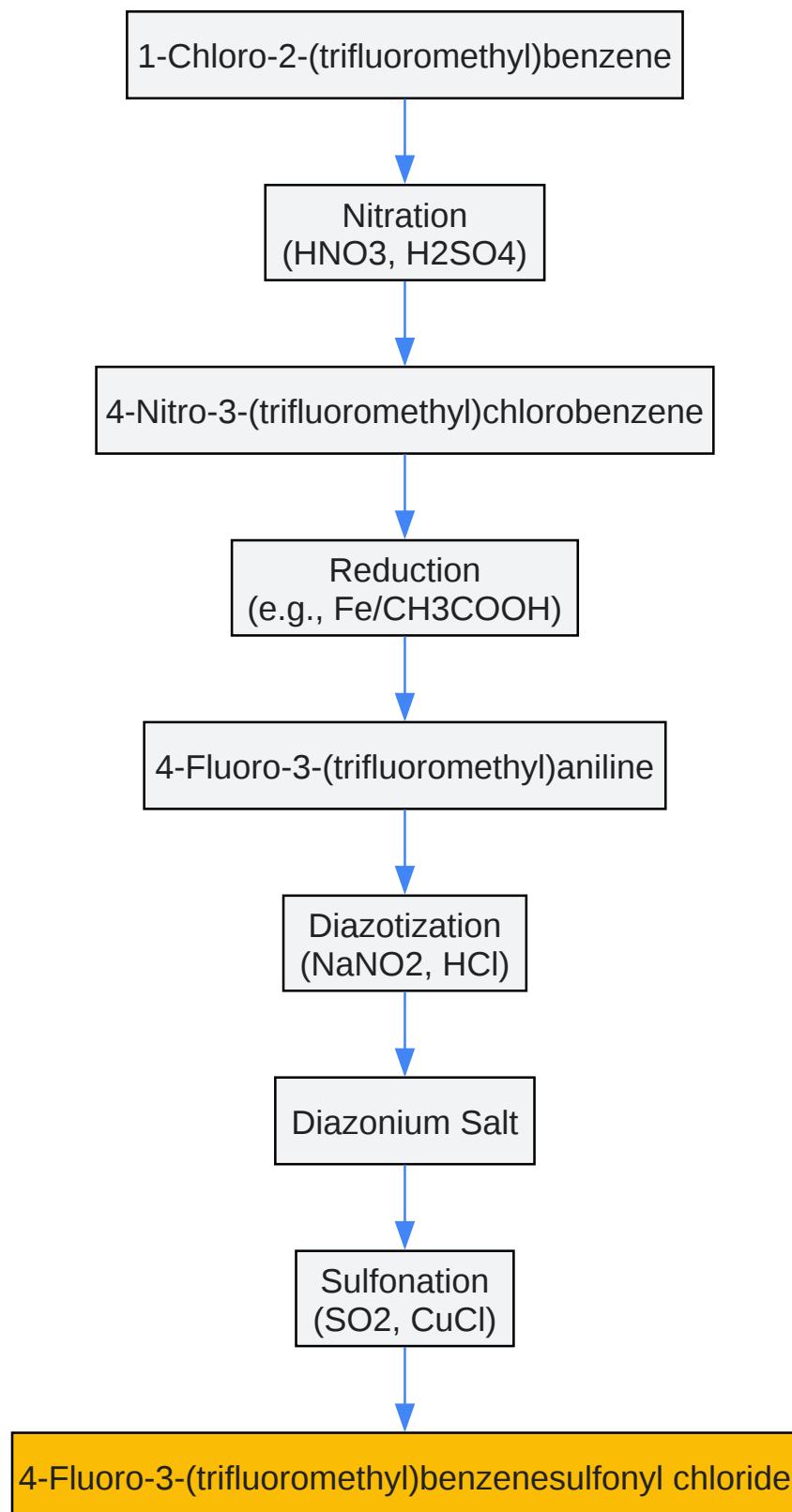
Experimental Protocol: Synthesis via Diazotization-Sulfonation

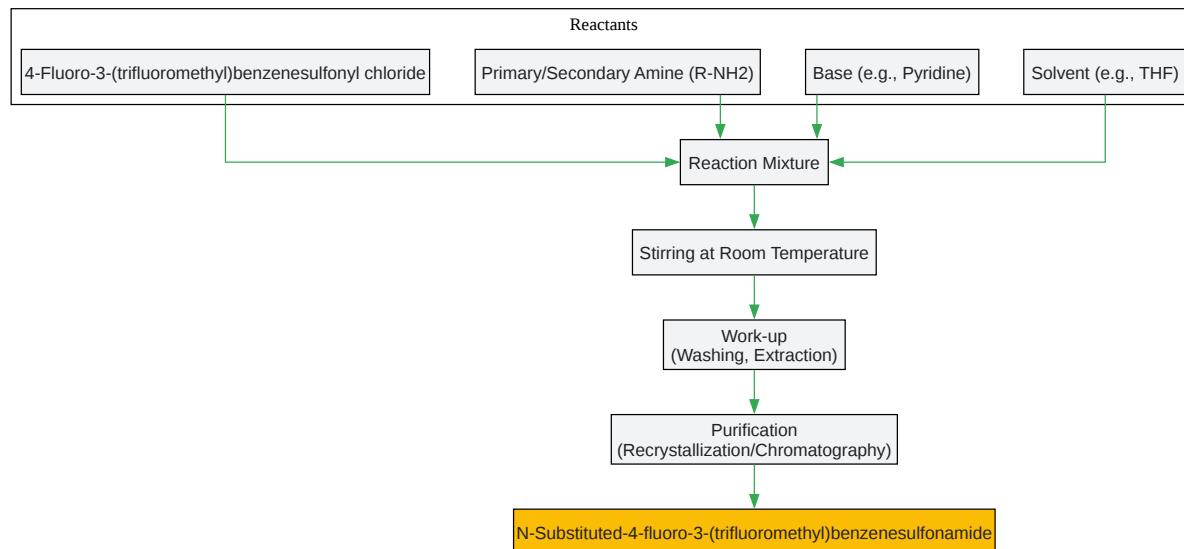
This protocol is adapted from general procedures for the synthesis of aryl sulfonyl chlorides.[\[2\]](#) [\[3\]](#)

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene

- Reactants: 1-chloro-2-(trifluoromethyl)benzene, nitric acid, sulfuric acid.
- Procedure: A mixture of nitric acid and sulfuric acid is prepared and cooled. 1-chloro-2-(trifluoromethyl)benzene is added dropwise while maintaining a low temperature (0-10 °C). The reaction is stirred until completion and then poured onto ice. The resulting nitro derivative is then isolated.

Step 2: Reduction of the Nitro Group


- Reactants: The nitro derivative from Step 1, a reducing agent (e.g., iron in acetic acid or catalytic hydrogenation).
- Procedure: The nitro compound is dissolved in a suitable solvent and treated with a reducing agent to convert the nitro group to an amine, yielding 4-fluoro-3-(trifluoromethyl)aniline.


Step 3: Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

- Reactants: 4-fluoro-3-(trifluoromethyl)aniline, hydrochloric acid, sodium nitrite.
- Procedure: The aniline derivative is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid and cooled to below -5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.^[3]

Step 4: Sulfonation (Sandmeyer-type reaction)

- Reactants: The diazonium salt solution, sulfur dioxide, cuprous chloride, glacial acetic acid.
- Procedure: A solution of sulfur dioxide in glacial acetic acid is prepared, and cuprous chloride is added.^[3] The cold diazonium salt solution is then added portion-wise to this mixture. The reaction is allowed to proceed, after which the mixture is poured into ice water. The product, **4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride**, separates as an oil and is then extracted and purified.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158790#4-fluoro-3-trifluoromethyl-benzenesulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com